molecular formula C8H12O4 B078159 Ethyl 2,4-dioxohexanoate CAS No. 13246-52-1

Ethyl 2,4-dioxohexanoate

Cat. No. B078159
CAS RN: 13246-52-1
M. Wt: 172.18 g/mol
InChI Key: JGFBKJBAYISHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08796253B2

Procedure details

To a suspension of sodium hydride (44 g, 1.10 mol, 60% in mineral oil) dry ethanol (318 mL, 5.44 mol) was added dropwise at a temperature of 0° C. Ten minutes after the addition was completed and still at 0° C., a mixture of 2-butanone (90 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol) was added dropwise. The reaction mixture was stirred at rt over night. Then, sulfuric acid was added (4N aq., 550 mL, 1.1 mol). The crude product was extracted into diethyl ether. After washing with water and brine, the organic extract was dried over anhydrous magnesium sulfate, followed by filtration and evaporation of the solvent. The residue was subjected to distillation in vacuo. At a boiling point of 68-78° C. (2.2-2.6 mbar) the product was obtained as a colorless liquid (68.4 g, 40%): 1H NMR (400 MHz, CDCl3) δ 14.40 (broad, 1H), 6.38 (s, 1H), 4.36 (quart, 2H), 2.53 (quart, 2H), 1.38 (t, 3H), 1.17 (t, 3H); DCI(NH3)-MS m/z 173 (MH)+, 190 (M+NH4)+; HPLC RT (Method I) 4.02 min.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(O)C.[CH3:6][C:7](=[O:10])[CH2:8][CH3:9].[C:11]([O:18][CH2:19][CH3:20])(=[O:17])[C:12]([O:14]CC)=O.S(=O)(=O)(O)O>>[O:14]=[C:12]([CH2:6][C:7](=[O:10])[CH2:8][CH3:9])[C:11]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
318 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
136 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a temperature of 0° C
ADDITION
Type
ADDITION
Details
Ten minutes after the addition
CUSTOM
Type
CUSTOM
Details
was completed and still at 0° C.
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into diethyl ether
WASH
Type
WASH
Details
After washing with water and brine
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)CC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68.4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.